N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of a broader class of chemical substances with intricate molecular structures, often synthesized for specific biological activities or for the exploration of chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation, cyclocondensation, and reactions with various chemical agents. For instance, Patel and Patel (2010) detailed the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation steps (Patel & Patel, 2010).
Molecular Structure Analysis
The molecular structures of such compounds are typically complex and are characterized using analytical and spectral data. Techniques like X-ray crystallography are often employed to elucidate the solid-state properties of these compounds, as shown in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives (Younes et al., 2020).
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions, including Wittig olefination, Michael addition, and cyclization. For example, the behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in Wittig olefination has been explored for the synthesis of cyclopropyl amino acids (Cativiela et al., 1996).
Scientific Research Applications
Development of Fluorine-18-labeled 5-HT1A Antagonists
Research has involved the synthesis of fluorinated derivatives for applications in radiolabeling and biological evaluation. These compounds, developed for imaging serotonin receptors, highlight the compound's relevance in neurology and oncology research. Specifically, the study on the development of fluorine-18-labeled 5-HT1A antagonists demonstrates the compound's potential in enhancing diagnostic imaging techniques (Lang et al., 1999).
Disposition and Metabolism Studies
Another area of application is in the study of drug disposition and metabolism, where the compound's pharmacokinetics and metabolic pathways have been explored. This includes research on orexin receptor antagonists, highlighting its importance in understanding drug behavior in the human body and optimizing therapeutic efficacy (Renzulli et al., 2011).
Synthesis and Evaluation of Antitumor Agents
The compound has been a focus in the synthesis and evaluation of antitumor agents, indicating its potential in cancer therapy. Studies on benzothiazole derivatives, for example, have shown promising results in inhibiting tumor growth, suggesting the compound's utility in developing novel anticancer drugs (Yoshida et al., 2005).
Advancements in PARP Inhibitors for Cancer Treatment
In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, research has contributed to the advancement of cancer treatment options. These studies underscore the compound's role in the development of targeted therapies that exploit specific molecular mechanisms in cancer cells (Penning et al., 2009).
Exploration of Cyclopropyl Amino Acids
Additionally, the compound has been utilized in the synthesis of new cyclopropyl amino acids, providing valuable tools for asymmetric synthesis and expanding the repertoire of building blocks available for pharmaceutical development (Cativiela et al., 1996).
properties
IUPAC Name |
N-[[(2S,4S)-1-(2-benzyl-1,3-thiazole-4-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c21-15-9-16(10-22-19(25)14-6-7-14)24(11-15)20(26)17-12-27-18(23-17)8-13-4-2-1-3-5-13/h1-5,12,14-16H,6-11H2,(H,22,25)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDBKJFBNORNM-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CC(CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.